N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with hydrazines to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form pyrazole rings.
Thiazole Formation:
Acylation: The final step involves acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial settings include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Industrial Chemistry: Employed as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways: The compound may inhibit or activate specific pathways, leading to desired biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of aromatic, pyrazole, and thiazole rings, along with the acetamide group, provides a versatile framework for various applications.
Properties
Molecular Formula |
C29H27FN4O2S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H27FN4O2S/c1-17-4-7-21(8-5-17)25-15-24(20-9-11-22(30)12-10-20)33-34(25)29-32-28(36)26(37-29)16-27(35)31-23-13-6-18(2)19(3)14-23/h4-14,25-26H,15-16H2,1-3H3,(H,31,35) |
InChI Key |
FSGMRYCZFQJSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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